molecular formula C11H9NO4 B078176 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid CAS No. 14827-68-0

2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid

Cat. No.: B078176
CAS No.: 14827-68-0
M. Wt: 219.19 g/mol
InChI Key: LLZACTPLAJXJNU-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid is an organic compound with the molecular formula C11H9NO4. It belongs to the class of indole derivatives, which are known for their significant biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and an oxoacetic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid, which can have different biological and chemical properties .

Scientific Research Applications

(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulate enzyme activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A derivative with unique chemical properties

Uniqueness

(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

14827-68-0

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)

InChI Key

LLZACTPLAJXJNU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O

Origin of Product

United States

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